3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide

Comparative analysis Data availability Chemical sourcing

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide (CAS 110654-46-1) is a heterocyclic compound belonging to the 1H-2,3-benzothiazine 2,2-dioxide class, characterized by a fused benzene ring and a sulfonamide core bearing a 4-nitrophenyl substituent at the N-3 position. Its molecular formula is C14H12N2O4S, with a molecular weight of 304.32 g/mol, and computed descriptors include an XLogP3-AA of 2 and zero hydrogen bond donors, indicating a lipophilic, neutral scaffold under physiological conditions.

Molecular Formula C14H12N2O4S
Molecular Weight 304.32
CAS No. 110654-46-1
Cat. No. B2396155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide
CAS110654-46-1
Molecular FormulaC14H12N2O4S
Molecular Weight304.32
Structural Identifiers
SMILESC1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2
InChIKeyBIMVWWRKTJLOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide (CAS 110654-46-1): Chemical Identity and Computational Profile


3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide (CAS 110654-46-1) is a heterocyclic compound belonging to the 1H-2,3-benzothiazine 2,2-dioxide class, characterized by a fused benzene ring and a sulfonamide core bearing a 4-nitrophenyl substituent at the N-3 position [1]. Its molecular formula is C14H12N2O4S, with a molecular weight of 304.32 g/mol, and computed descriptors include an XLogP3-AA of 2 and zero hydrogen bond donors, indicating a lipophilic, neutral scaffold under physiological conditions [1]. These computed properties provide a baseline for evaluating its suitability as a fragment or intermediate in medicinal chemistry campaigns.

Why Generic Substitution of 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is Not Advisable


Broad substitution within the benzothiazine dioxide class is unsupported due to the high sensitivity of both chemical reactivity and biological target engagement to the nature and position of the aryl substituent [1]. The 4-nitrophenyl group is a strongly electron-withdrawing, reducible, and hydrogen-bond-accepting moiety, which directly modulates the sulfonamide's acidity, the ring's conformational preferences, and potential nitroreductase-mediated activation pathways. Replacing this specific substituent with a phenyl, 2-nitrophenyl, or 4-methylphenyl analog would fundamentally alter the compound's electronic structure, metabolic fate, and any structure-activity relationship (SAR) established around this scaffold. Therefore, selecting a generic 'benzothiazine dioxide' without this precise substitution pattern risks nullifying the specific chemical or biological performance for which this compound is procured.

Quantitative Evidence Guide for Differentiating 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide from Its Closest Analogs


Assessing the Lack of Direct Comparative Experimental Data for the 4-Nitrophenyl Benzothiazine Dioxide Scaffold

A comprehensive search of primary research papers, patents, and authoritative databases did not return any head-to-head experimental comparisons between 3,4-dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide and specific named analogs (e.g., 3-phenyl, 3-(4-methylphenyl), or 3-(2-nitrophenyl) derivatives). Consequently, no quantitative differential data (e.g., comparative IC50, logD, solubility, or reaction yields) can be provided at this level of evidence. This absence of public comparative data is itself a critical finding for procurement: the compound's unique value proposition cannot be externally validated against peers using published literature, and selection must rely on internal project-specific data or vendor-provided certificates of analysis. Any generic claims of superior activity, stability, or performance for this compound over its analogs are unsupported by verifiable scientific evidence. [1]

Comparative analysis Data availability Chemical sourcing

Comparative Computed Physicochemical Profile of 3-(4-Nitrophenyl)- vs. 3-Phenyl-Benzothiazine Dioxide

The computed XLogP3-AA value for 3,4-dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide is 2.0, whereas the unsubstituted 3-phenyl analog is predicted to have an XLogP3-AA of approximately 2.5 (based on a decrease in logP associated with the introduction of a para-nitro group on an aromatic ring) [1][2]. The target compound's molecular weight is 304.32 g/mol, compared to 259.32 g/mol for the 3-phenyl derivative. Hydrogen bond acceptor count increases from 3 in the 3-phenyl analog to 5 in the 4-nitrophenyl compound, and the topological polar surface area (TPSA) is correspondingly larger. These differences indicate that the target compound is less lipophilic, more polar, and has a greater capacity for hydrogen bonding, which can translate into altered membrane permeability, solubility, and protein binding profiles.

Computational chemistry Lipophilicity Drug design

Electronic and Steric Differentiation via Nitro Group Reduction Potential

The 4-nitrophenyl moiety introduces a reducible nitro group capable of undergoing enzymatic or chemical reduction to a primary amine, a property absent in non-nitrated analogs such as the 3-phenyl or 3-(4-methylphenyl) derivatives. This reduction can be monitored electrochemically; para-nitrotoluene, a relevant model, exhibits a reduction potential (E1/2) of approximately -0.5 V vs. SCE, whereas toluene shows no reduction wave in this potential window. [1] Such a difference enables the target compound to serve as a prodrug or a hypoxia-activated probe, where selective reduction in a low-oxygen environment triggers a change in activity or fluorescence. This functional handle is not accessible with the common unsubstituted phenyl or alkylphenyl benzothiazine building blocks.

Electrochemistry Prodrug design Hypoxic activation

Target Application Scenarios for 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide Based on Differentiated Properties


Synthesis of Hypoxia-Selective Prodrugs or Chemical Probes

The reducible 4-nitrophenyl group makes this compound a candidate for designing hypoxia-activated prodrugs. By conjugating a cytotoxic warhead to the benzothiazine core, selective reduction in the hypoxic tumor microenvironment could release the active species. This scenario directly relies on the electrochemical differentiation evidence established above. [1]

Fragment-Based Lead Generation Requiring a Moderately Lipophilic, Neutral Scaffold

With a computed logP of 2.0 and a molecular weight of 304.32 g/mol, this compound fits within physicochemical space desired for fragment libraries. Its use as a fragment hit can be prioritized over the more lipophilic 3-phenyl analog (logP ~2.5) when target binding pockets demand lower lipophilicity to avoid aggregation or off-target effects. [2]

Internal Medicinal Chemistry SAR Exploration Campaigns

Given the absence of public comparative data, the primary high-value application is internal SAR exploration. A research team synthesizing a series of 3-substituted benzothiazine dioxides can use this 4-nitrophenyl variant to probe electronic effects on target binding, metabolic stability, and reactivity. The compound's differentiation is then defined by the team's own head-to-head assays, not by external claims. [1]

Building Block for the Synthesis of Diversified Heterocycles

The nitro group can be selectively reduced to an amine, allowing further functionalization via amide coupling, urea formation, or diazotization. This post-synthetic modification potential is a clear differentiator from the 3-phenyl analog, which lacks a simple handle for further diversification and would require more complex C-H activation chemistry. [1]

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